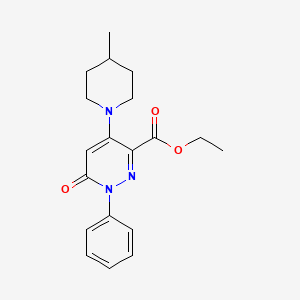

![molecular formula C9H7F3N2O B2776397 (5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1779974-61-6](/img/structure/B2776397.png)

(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique chemical properties and potential use in drug discovery, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Chemical Properties

A considerable body of research has been dedicated to the synthesis of imidazo[1,2-a]pyridine derivatives, leveraging their potential in creating pharmacologically relevant compounds. For instance, the work by Ray Bagdi et al. (2015) demonstrates the synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction, highlighting the versatility of these compounds in organic synthesis. This method features the recyclability of the catalyst, broad substrate scope, and good yields, marking a significant advancement in the efficient synthesis of triazolyl precursors (Ray Bagdi, Basha, & Khan, 2015).

Similarly, Masquelin et al. (2006) developed novel microwave-mediated syntheses for 3-iminoaryl-imidazo[1,2-a]pyridines, showcasing a formal 3-center-4-component and 3-center-5-component multi-component reactions. This methodology represents a significant step forward in the construction of complex molecules through efficient and rapid synthesis techniques (Masquelin et al., 2006).

Structural Analysis and Molecular Architecture

The crystal structure analysis of imidazo[1,2-a]pyridine derivatives provides critical insights into their molecular architecture and potential interactions. Elaatiaoui et al. (2014) elucidated the crystal structure of a closely related compound, demonstrating significant hydrogen bonding and a unique three-dimensional structure. Such studies are crucial for understanding the molecular interactions that govern the properties of these compounds (Elaatiaoui, Koudad, Saddik, Benchat, & El Ammari, 2014).

Applications in Material Science

Beyond organic synthesis, imidazo[1,2-a]pyridine derivatives find applications in material science due to their unique optical properties. For example, Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives characterized by remarkable Stokes' shift range and tunable quantum yields. These compounds have potential applications in creating luminescent materials, showcasing the versatility of imidazo[1,2-a]pyridine derivatives beyond their chemical synthesis (Volpi et al., 2017).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, are known to interact with various biological targets . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

It’s known that imidazo[1,2-a]pyridines can bind with various living systems . The presence of pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, with the protonated pyridine ring providing resonance stabilization of carbanionic intermediates .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to interact with various enzymes, proteins, and dna, which are integral parts of numerous biochemical pathways .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by its chemical structure, and imidazo[1,2-a]pyridines are known to exhibit diverse bioactivity .

Result of Action

Imidazo[1,2-a]pyridines have shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol. For instance, the synthesis of imidazo[1,2-a]pyridines has been achieved under microwave irradiation, which is a method known for its simplicity, selectivity, and rapid synthesis of a variety of heterocyclic compounds .

properties

IUPAC Name |

[5-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)7-2-1-3-8-13-6(5-15)4-14(7)8/h1-4,15H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXULEPHGQQWMAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C(=C1)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776322.png)

![tert-Butyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B2776323.png)

![N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776328.png)

![9-cyclohexyl-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2776329.png)

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2776333.png)